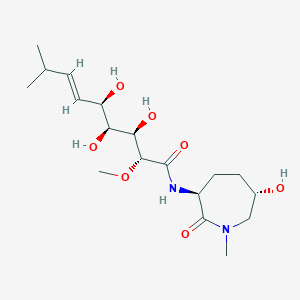
oxonol VI
説明
Oxonol VI is a sensitive slow-response membrane potential probe . It acts as an optical indicator for membrane potentials in lipid vesicles . It is suitable for detecting changes of membrane potential associated with the activity of the (Na + + K +)-ATPase in reconstituted vesicles .
Molecular Structure Analysis
The empirical formula of Oxonol VI is C17H20N2O4 . Its molecular weight is 316.35 g/mol . The SMILES string representation of its structure isCCCC1=NOC(=O)\\C1=C/C=C/C=C/c2c(O)onc2CCC . Physical And Chemical Properties Analysis
Oxonol VI is a solid substance . It is soluble in methanol . Its fluorescence excitation and emission wavelengths are 523 nm and 630 nm respectively in 0.1 M Tris pH 9.0 .科学的研究の応用
Monitoring Proton Electrochemical Gradients
Oxonol VI is utilized in the quantitative measurement of transmembrane potential (Δψ) in proteoliposomes or plasma membrane vesicles. This application is crucial for understanding the electrochemical processes involved in the formation of the proton electrochemical gradient across microbial or plant cell membranes . The dye’s response to Δψ can be calibrated, providing a valuable tool for simultaneous monitoring of Δψ and intravesicular pH, which are essential components of the proton electrochemical gradient.
Studying Membrane Potential Transients
The dye’s rapid response to changes in membrane potential makes it suitable for studying membrane potential transients generated by membrane proteins like the Na,K-ATPase . Oxonol VI’s ability to respond to potential changes in less than one second is particularly beneficial for kinetic measurements of potential generated by reconstituted membrane proteins in lipid vesicles.
Potentiometric Indicator for Membrane Potentials
Oxonol VI serves as a fluorescent potentiometric indicator to detect membrane potentials in lipid vesicles . Its sensitivity to membrane potential changes allows for easy calibration and quantitative measurements, making it an indispensable tool for researchers studying membrane dynamics.
作用機序
Target of Action
Oxonol VI primarily targets the membrane potentials in lipid vesicles . It is particularly effective in detecting changes in membrane potential associated with the activity of the (Na+ + K+)-ATPase in reconstituted vesicles .
Mode of Action
Oxonol VI acts as an optical indicator for membrane potentials . It is capable of detecting changes in membrane potential that occur as a result of the activity of the (Na+ + K+)-ATPase . This ATPase is a type of enzyme that transports sodium and potassium ions across the cell membrane, a process that is essential for maintaining the electrochemical gradient that drives nerve impulse conduction and muscle contraction .
Biochemical Pathways
The primary biochemical pathway affected by Oxonol VI is the sodium-potassium pump . This pump uses ATP to move three sodium ions out of the cell and two potassium ions into the cell, creating an electrochemical gradient . Oxonol VI, as an optical indicator, can detect the changes in membrane potential that occur as a result of this ion transport .
Pharmacokinetics
It is known that oxonol vi is soluble in dmso , which suggests that it may have good bioavailability when administered in a suitable solvent.
Result of Action
The primary result of Oxonol VI’s action is the detection of changes in membrane potential . By acting as an optical indicator, Oxonol VI allows researchers to monitor the activity of the sodium-potassium pump and other processes that affect membrane potential . This can provide valuable insights into cellular function and the effects of various interventions on membrane potential .
Action Environment
The efficacy and stability of Oxonol VI can be influenced by various environmental factors. For instance, the solvent used can impact the solubility and therefore the effectiveness of Oxonol VI . Additionally, Oxonol VI should be stored at -20°C and protected from light to maintain its stability
特性
IUPAC Name |
(4Z)-4-[(2E,4E)-5-(5-oxo-3-propyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-propyl-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-3-8-14-12(16(20)22-18-14)10-6-5-7-11-13-15(9-4-2)19-23-17(13)21/h5-7,10-11,18H,3-4,8-9H2,1-2H3/b7-5+,10-6+,13-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJHIADVIBJMQL-PQWGHOHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)ON1)C=CC=CC=C2C(=NOC2=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(C(=O)ON1)/C=C/C=C/C=C\2/C(=NOC2=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64724-75-0 | |
| Record name | Oxonol VI | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064724750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OXONOL VI | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B900MC9KE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



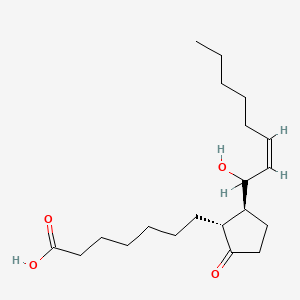

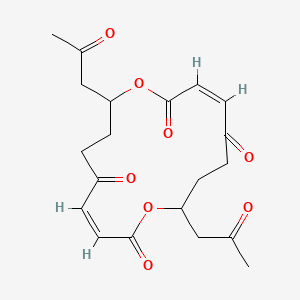



![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1239853.png)
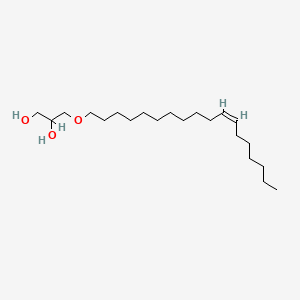
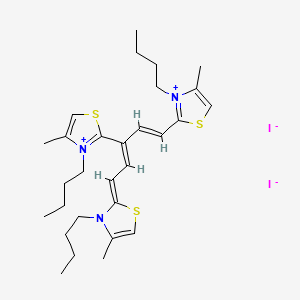
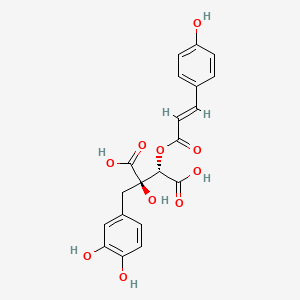
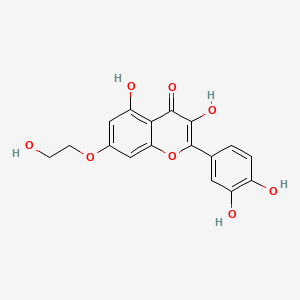
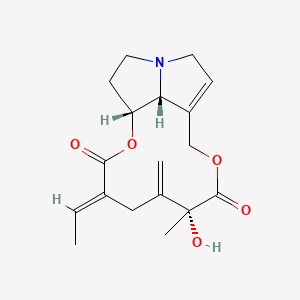
![[(6E,8E,10E,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B1239864.png)
